molecular formula C23H18BrN3O3 B302850 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

货号 B302850
分子量: 464.3 g/mol
InChI 键: NRUDREOPZUPFPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, also known as BPEPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects.

作用机制

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide selectively inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, thereby preventing the transfer of phosphate groups to its substrate proteins. This results in the inhibition of various cellular processes that require the activity of CK2, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anticancer drugs. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.

实验室实验的优点和局限性

One of the advantages of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its high selectivity for protein kinase CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the study of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One direction is the development of new anticancer drugs based on 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could potentially be used to treat various types of cancer. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory activity of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could lead to the development of new anti-inflammatory drugs. Additionally, the synthesis of analogs of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide with improved solubility and selectivity could lead to the development of more effective research tools for the study of protein kinase CK2.

合成方法

The synthesis of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 4-bromo-N-(2-ethoxyphenyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in high purity.

科学研究应用

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied for its potential use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2, an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

属性

产品名称

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

分子式

C23H18BrN3O3

分子量

464.3 g/mol

IUPAC 名称

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18BrN3O3/c1-2-29-20-12-11-17(24)14-19(20)21(28)25-18-10-6-9-16(13-18)23-27-26-22(30-23)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,25,28)

InChI 键

NRUDREOPZUPFPG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

规范 SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。